![molecular formula C13H14N4O2 B13821969 Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate CAS No. 331808-97-0](/img/structure/B13821969.png)
Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate is a chemical compound with the molecular formula C13H14N4O2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound features a benzyl group attached to a carbamate moiety, which is further linked to a 5-aminopyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 5-aminopyrimidine-2-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce the corresponding amines.
科学的研究の応用
Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine: Shares the pyrimidine ring structure but lacks the benzyl carbamate moiety.
Benzylcarbamate: Contains the benzyl carbamate structure but lacks the aminopyrimidine ring.
5-Aminopyrimidine Derivatives: Various derivatives with different substituents on the pyrimidine ring.
Uniqueness
Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate is unique due to its specific combination of a benzyl carbamate moiety and a 5-aminopyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
331808-97-0 |
|---|---|
分子式 |
C13H14N4O2 |
分子量 |
258.28 g/mol |
IUPAC名 |
benzyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H14N4O2/c14-11-6-15-12(16-7-11)8-17-13(18)19-9-10-4-2-1-3-5-10/h1-7H,8-9,14H2,(H,17,18) |
InChIキー |
KKPMKGKRJPIHCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


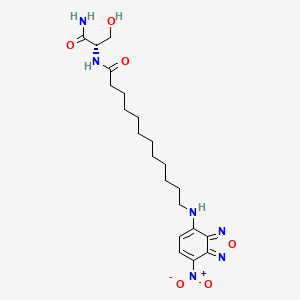
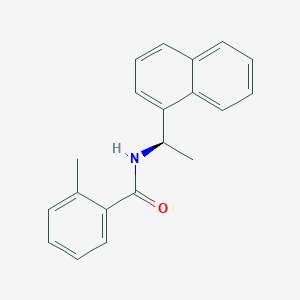
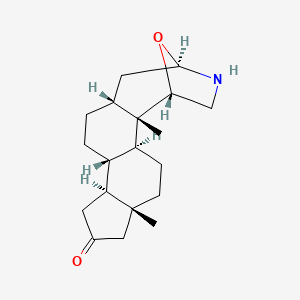
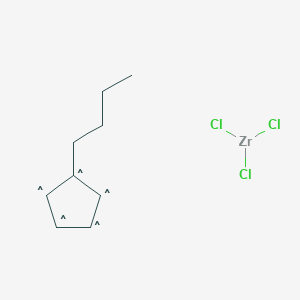
![5-methyl-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B13821900.png)
![2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone](/img/structure/B13821903.png)
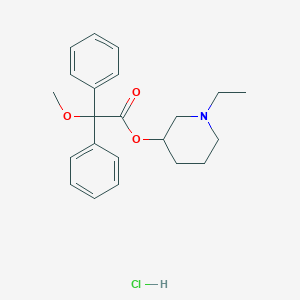
![[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B13821913.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13821914.png)
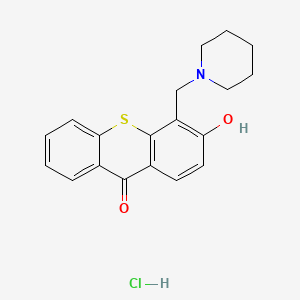
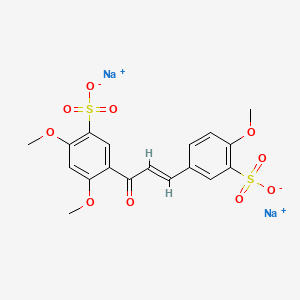
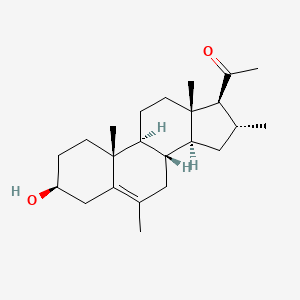
![calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B13821942.png)
![Cyanamide, [14C]](/img/structure/B13821953.png)
